Nicotiflorin

Catalog No.
S625230
CAS No.
17650-84-9
M.F
C27H30O15
M. Wt
594.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nicotiflorin

CAS Number

17650-84-9

Product Name

Nicotiflorin

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

Molecular Formula

C27H30O15

Molecular Weight

594.5 g/mol

InChI

InChI=1S/C27H30O15/c1-9-17(31)20(34)22(36)26(39-9)38-8-15-18(32)21(35)23(37)27(41-15)42-25-19(33)16-13(30)6-12(29)7-14(16)40-24(25)10-2-4-11(28)5-3-10/h2-7,9,15,17-18,20-23,26-32,34-37H,8H2,1H3/t9-,15+,17-,18+,20+,21-,22+,23+,26+,27-/m0/s1

InChI Key

RTATXGUCZHCSNG-QHWHWDPRSA-N

Synonyms

kaempferol-3-O-alpha-L-rhamanopyranosyl-(1'''-6'')-beta-D-glucopyranoside, kaempferol-3-O-rhamanopyranosyl-(1'''-6'')-glucopyranoside, nicotiflorin

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O

Nicotiflorin, chemically known as Kaempferol 3-O-β-rutinoside, is a flavonoid glycoside primarily derived from the plant Tricyrtis maculata. This compound is characterized by its complex structure, which includes a kaempferol moiety linked to a rutinoside group. Nicotiflorin has garnered attention due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, antibacterial, and antiviral activities. It plays a significant role in traditional medicine and has been the subject of modern pharmacological studies aimed at uncovering its therapeutic potential in various diseases, particularly cardiovascular conditions such as acute myocardial infarction .

Typical of flavonoids. It can participate in glycosylation and hydrolysis reactions, leading to the release of kaempferol and rutinoside upon enzymatic or acidic treatment. For instance, enzymatic hydrolysis can yield kaempferol, which possesses its own set of biological activities. Additionally, nicotiflorin can react with reactive oxygen species, contributing to its antioxidant properties .

The biological activities of nicotiflorin are extensive:

  • Anti-inflammatory: Nicotiflorin has been shown to reduce inflammatory cytokines and protect endothelial cells from damage by inhibiting nitric oxide release .
  • Antioxidant: It mitigates oxidative stress by scavenging free radicals, thereby protecting cellular components from oxidative damage .
  • Antibacterial and Antiviral: Studies indicate that nicotiflorin exhibits antimicrobial properties against various pathogens .
  • Neuroprotective: It has demonstrated protective effects on neurons against oxidative stress-induced damage .

These activities make nicotiflorin a promising candidate for further therapeutic exploration.

Nicotiflorin can be synthesized through various methods:

  • Enzymatic Synthesis: This method involves using specific enzymes to catalyze the glycosylation of kaempferol with rhamnose or glucose. This approach allows for higher specificity and yields .
  • Chemical Synthesis: Traditional organic synthesis techniques can also be employed to create nicotiflorin from simpler flavonoid precursors through

Research on nicotiflorin's interactions reveals its potential synergistic effects with other compounds. For example:

  • In studies on acute myocardial infarction, nicotiflorin was shown to interact favorably with several signaling pathways (e.g., Akt/FoxO/Bcl) that are crucial for cell survival and inflammation regulation .
  • Interaction with other flavonoids enhances its bioavailability and therapeutic efficacy, making it a valuable component in combination therapies.

Nicotiflorin shares structural similarities with several other flavonoid glycosides. Here are some comparable compounds:

CompoundStructureUnique Features
KaempferolFlavonolBase structure for nicotiflorin; known for antioxidant properties.
QuercetinFlavonolExhibits stronger anti-inflammatory effects; more widely studied.
RutinFlavonol glycosideKnown for vascular protective effects; commonly used in supplements.
MyricetinFlavonolExhibits potent antioxidant activity; less common than kaempferol derivatives.

Uniqueness of Nicotiflorin

Nicotiflorin's unique combination of the kaempferol backbone with the rutinoside group enhances its solubility and bioactivity compared to other similar compounds. Its specific interactions within biological systems make it particularly valuable for targeted therapeutic applications.

XLogP3

-0.9

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

9

Exact Mass

594.15847025 g/mol

Monoisotopic Mass

594.15847025 g/mol

Heavy Atom Count

42

UNII

4056D20K3H

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Kaempferol_3-O-rutinoside
Technetium_(99mTc)_etarfolatide

Dates

Modify: 2023-08-15

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